

Application of MY33-3 Hydrochloride in Sevoflurane-Induced Cognitive Dysfunction Models

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Compound of Interest

Compound Name: MY33-3 hydrochloride

Cat. No.: B10829952

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Introduction

Postoperative cognitive dysfunction (POCD) is a significant complication following major surgeries, particularly in elderly patients. Sevoflurane, a widely used volatile anesthetic, has been implicated in the pathogenesis of POCD through mechanisms that include neuroinflammation, synaptic dysfunction, and neuronal apoptosis. Recent research has identified the Receptor Protein Tyrosine Phosphatase β/ζ (RPTP β/ζ) signaling pathway as a key player in these processes. Pleiotrophin, a ligand for RPTP β/ζ , has been shown to potentiate sevoflurane-induced cognitive deficits. **MY33-3 hydrochloride**, a potent and selective inhibitor of RPTP β/ζ , has emerged as a promising therapeutic agent to mitigate the neurotoxic effects of sevoflurane. These application notes provide a comprehensive overview of the use of **MY33-3 hydrochloride** in preclinical models of sevoflurane-induced cognitive dysfunction, detailing its mechanism of action, experimental protocols, and relevant data.

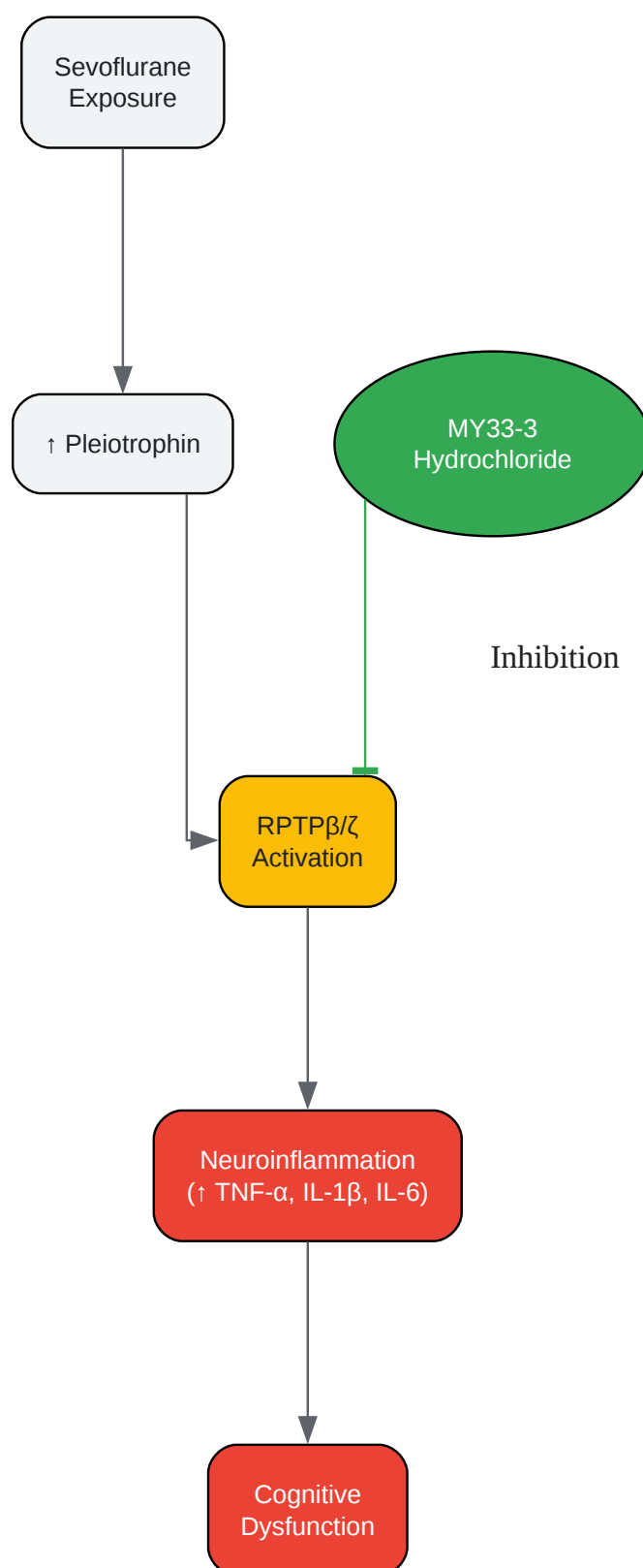
Mechanism of Action

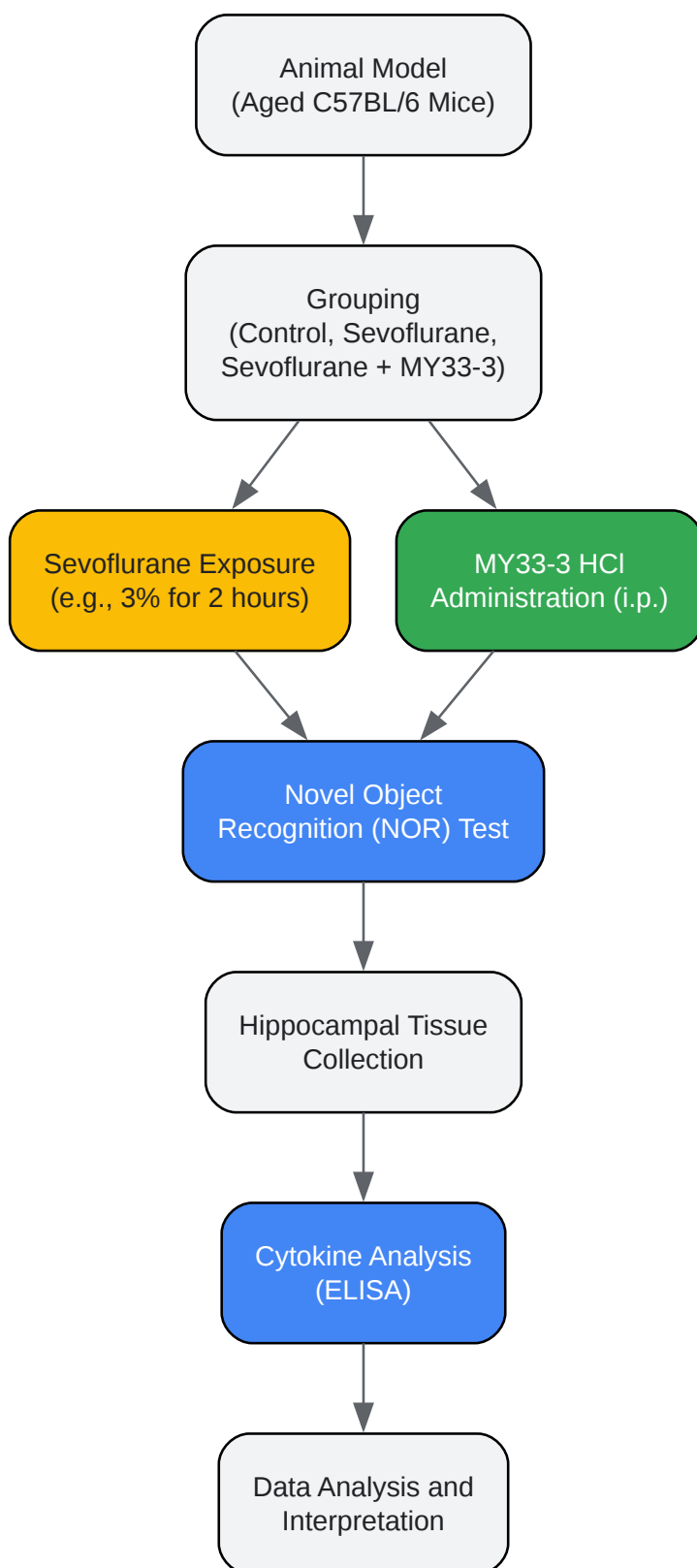
Sevoflurane exposure can lead to an up-regulation of pleiotrophin in the brain, which in turn activates its receptor, RPTP β/ζ . The activation of RPTP β/ζ is associated with the promotion of a neuroinflammatory cascade, characterized by the increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-

6 (IL-6). This neuroinflammatory environment contributes to synaptic impairment and neuronal damage, ultimately leading to cognitive deficits.

MY33-3 hydrochloride acts as a selective inhibitor of RPTP β/ζ . By blocking the activity of this enzyme, **MY33-3 hydrochloride** effectively interrupts the downstream signaling cascade initiated by pleiotrophin. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby attenuating neuroinflammation and protecting against sevoflurane-induced cognitive impairment.

Diagram of the Proposed Signaling Pathway





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